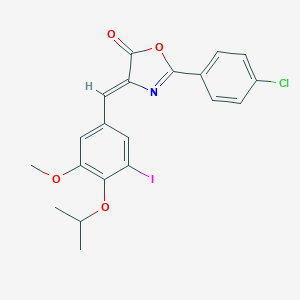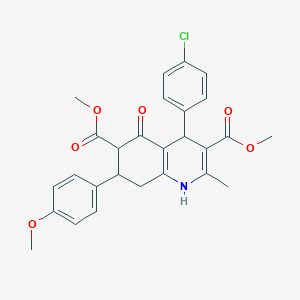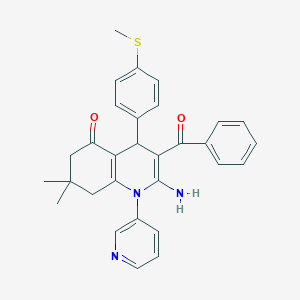![molecular formula C20H15ClN4O B283908 6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283908.png)
6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential biomedical applications. This compound belongs to the pyrano[2,3-c]pyrazole family, which is known for its diverse biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用机制
The exact mechanism of action of 6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. Its anti-inflammatory activity is believed to be mediated through the inhibition of NF-κB signaling pathway. Its anti-microbial activity is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to have minimal toxicity towards normal cells. However, it has been shown to induce cytotoxicity in cancer cells by inducing apoptosis and inhibiting cell proliferation. Its anti-inflammatory activity has been shown to reduce the production of pro-inflammatory cytokines, which can lead to the alleviation of inflammation. Its anti-microbial activity has been shown to inhibit the growth of various strains of bacteria and fungi.
实验室实验的优点和局限性
One advantage of using 6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its diverse biological activities, which make it a potential candidate for drug development. Another advantage is its minimal toxicity towards normal cells, which makes it a safer alternative to other anti-cancer drugs. However, one limitation is its complex synthesis method, which can make it difficult to obtain in large quantities. Another limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in drug development.
未来方向
There are several future directions for the research on 6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One direction is to further investigate its anti-cancer activity and its potential use in combination therapy with other anti-cancer drugs. Another direction is to investigate its potential use in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, further research can be done to optimize its synthesis method and to understand its exact mechanism of action.
合成方法
6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be synthesized using a multi-step synthetic route. The synthesis starts with the reaction of 4-chlorobenzaldehyde and 2-methylphenyl hydrazine to form 4-chloro-N-(2-methylphenyl)benzohydrazide. This intermediate is then reacted with ethyl acetoacetate to form 4-chloro-N-(2-methylphenyl)-2-oxoacetamide. The next step involves the reaction of this intermediate with malononitrile and ammonium acetate to form 6-amino-3-(4-chlorophenyl)-4-(2-methylphenyl)pyrano[2,3-c]pyrazole-5-carbonitrile. The final step involves the reduction of the pyran ring using sodium borohydride to obtain 6-amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
科学研究应用
6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential biomedical applications. It has been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines such as breast cancer, lung cancer, and liver cancer. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, it has been shown to possess anti-microbial activity against various strains of bacteria and fungi.
属性
分子式 |
C20H15ClN4O |
|---|---|
分子量 |
362.8 g/mol |
IUPAC 名称 |
6-amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H15ClN4O/c1-11-4-2-3-5-14(11)16-15(10-22)19(23)26-20-17(16)18(24-25-20)12-6-8-13(21)9-7-12/h2-9,16H,23H2,1H3,(H,24,25) |
InChI 键 |
CGQPDJRIVNYREQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Cl)N)C#N |
规范 SMILES |
CC1=CC=CC=C1C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Cl)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283829.png)
![5-(4-bromophenyl)-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283830.png)
![5-acetyl-4-[4-(benzyloxy)-2,3-dibromo-5-methoxyphenyl]-6-phenyl-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B283834.png)
![4-{(2-chloro-5-ethoxy-4-hydroxyphenyl)[1-(2-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl]methyl}-2-(2-chlorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B283836.png)
![2-[4-(allyloxy)-2-chloro-5-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B283839.png)
![Ethyl {5-chloro-2-methoxy-4-[10-(4-methylphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]phenoxy}acetate](/img/structure/B283840.png)
![6-acetyl-2-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B283841.png)
![9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283842.png)
![9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283843.png)


